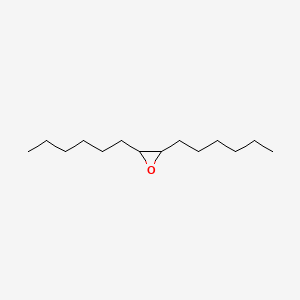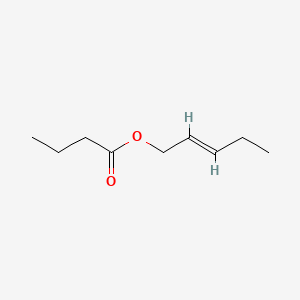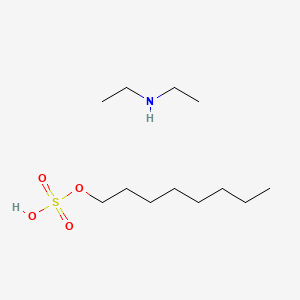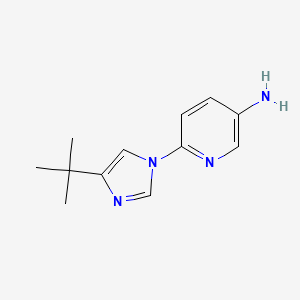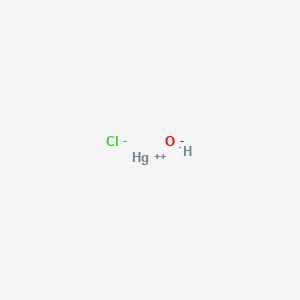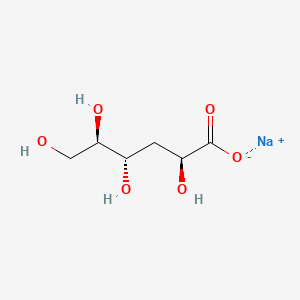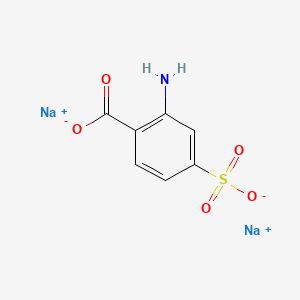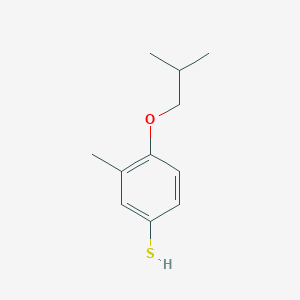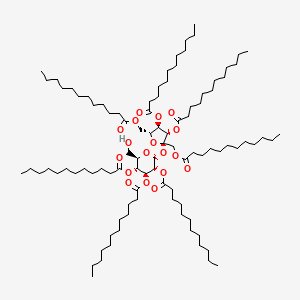
Sucrose heptalaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose heptalaurate is a chemical compound composed of sucrose and seven lauric acid molecules. It is a type of sucrose ester, which are widely used as surfactants in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its non-toxic, biodegradable properties, making it an attractive option for environmentally friendly applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose heptalaurate can be synthesized through the transesterification of sucrose with methyl laurate. This reaction typically requires a catalyst, such as potassium carbonate, and is carried out in a solvent like dimethyl sulfoxide (DMSO). The reaction conditions include temperatures ranging from 60°C to 90°C and ultrasonic frequencies to enhance the yield .
Industrial Production Methods
Industrial production of this compound involves a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose in the presence of a base catalyst under reduced pressure and anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
Sucrose heptalaurate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can modify the ester groups, potentially converting them into alcohols.
Substitution: Substitution reactions can replace the laurate groups with other fatty acids or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Catalysts such as sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various sucrose esters with different fatty acid chains, alcohols, and oxidized derivatives.
Scientific Research Applications
Sucrose heptalaurate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in organic synthesis and as a stabilizer in emulsions.
Biology: Employed in studies related to membrane permeability and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of biodegradable detergents and personal care products
Mechanism of Action
The mechanism of action of sucrose heptalaurate involves its interaction with lipid bilayers, leading to membrane perturbation. This interaction can enhance the permeability of membranes, making it useful as a permeation enhancer in drug delivery systems. The molecular targets include tight junctions in epithelial cells, which are modulated to increase paracellular transport .
Comparison with Similar Compounds
Similar Compounds
- Sucrose monolaurate
- Sucrose dilaurate
- Sucrose trilaurate
- Sucrose tetralaurate
- Sucrose pentalaurate
- Sucrose hexalaurate
Uniqueness
Sucrose heptalaurate is unique due to its higher degree of esterification, which imparts distinct physicochemical properties compared to its lower esterified counterparts. This higher degree of esterification enhances its surfactant properties, making it more effective in applications requiring strong emulsifying and stabilizing capabilities .
Properties
CAS No. |
66844-30-2 |
|---|---|
Molecular Formula |
C96H176O18 |
Molecular Weight |
1618.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-di(dodecanoyloxy)-5-(dodecanoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tri(dodecanoyloxy)-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C96H176O18/c1-8-15-22-29-36-43-50-57-64-71-83(98)105-79-82-91(109-86(101)74-67-60-53-46-39-32-25-18-11-4)94(112-89(104)77-70-63-56-49-42-35-28-21-14-7)96(113-82,80-106-84(99)72-65-58-51-44-37-30-23-16-9-2)114-95-93(111-88(103)76-69-62-55-48-41-34-27-20-13-6)92(110-87(102)75-68-61-54-47-40-33-26-19-12-5)90(81(78-97)107-95)108-85(100)73-66-59-52-45-38-31-24-17-10-3/h81-82,90-95,97H,8-80H2,1-7H3/t81-,82-,90-,91-,92+,93-,94+,95-,96+/m1/s1 |
InChI Key |
UFCDEEBENIGJJD-ZYIKOXFUSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
